molecular formula C21H17BrN2 B10881882 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 75220-83-6

4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B10881882
CAS No.: 75220-83-6
M. Wt: 377.3 g/mol
InChI Key: ZJUVFQSTBRPSAF-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of 4-bromobenzaldehyde with 2-phenyl-1,2-diaminoethane under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the benzodiazepine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The bromine atom may enhance the compound’s binding affinity and selectivity for certain receptor subtypes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific structure, which combines the benzodiazepine core with a bromine-substituted phenyl ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

75220-83-6

Molecular Formula

C21H17BrN2

Molecular Weight

377.3 g/mol

IUPAC Name

4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C21H17BrN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,20,23H,14H2

InChI Key

ZJUVFQSTBRPSAF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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